molecular formula C26H28N4O6 B11596874 1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione

Cat. No.: B11596874
M. Wt: 492.5 g/mol
InChI Key: RQBVPILVGQKOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione is a complex organic compound that features a combination of methoxyphenyl, piperazine, and pyrrolidine-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds such as 1-(4-Methoxyphenyl)piperazine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H28N4O6

Molecular Weight

492.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H28N4O6/c1-35-19-7-3-17(4-8-19)29-23(31)15-21(25(29)33)27-11-13-28(14-12-27)22-16-24(32)30(26(22)34)18-5-9-20(36-2)10-6-18/h3-10,21-22H,11-16H2,1-2H3

InChI Key

RQBVPILVGQKOKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.